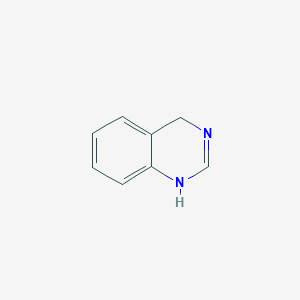

1,4-dihydroquinazoline

Übersicht

Beschreibung

1,4-Dihydroquinazoline belongs to the class of nitrogen-containing heterocyclic compounds . It is a core structural component in various biologically active compounds . It has received significant attention due to its distinct biopharmaceutical activities .

Synthesis Analysis

Several methodologies have been developed for the synthesis of the 1,4-dihydroquinazoline framework . A straightforward strategy for the synthesis of dihydroquinazolines has been presented, which allows for the preparation of 3,4- and 1,4-dihydroquinazolines with different substitution patterns from 2-aminobenzylamine (2-ABA) as a common precursor .

Molecular Structure Analysis

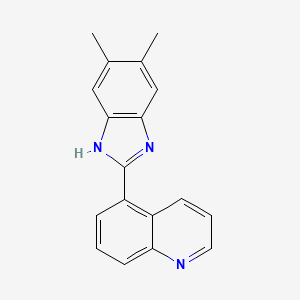

1,4-Dihydroquinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The molecular structure of 1,4-dihydroquinazoline was confirmed based on LC/MS, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The synthesis of 1,4-dihydroquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . They are also used as a synthon for the preparation of biologically active quinazolinones .

Physical And Chemical Properties Analysis

The physical form of 1,4-dihydroquinazoline is a powder . Its melting point is between 123-125 degrees Celsius . The molecular weight of 1,4-dihydroquinazoline is 132.16 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Methodology

- 1,4-Dihydroquinazolines have been synthesized through eco-friendly methods using ionic liquids or a one-pot, three-component cyclocondensation process, emphasizing the importance of green chemistry in their production (Chen et al., 2007).

- The synthesis of dihydroquinazolines can be efficiently achieved using various catalysts like sulfamic acid and silica-bonded N-propylsulfamic acid, highlighting the role of catalysts in enhancing reaction efficiency and selectivity (Kamal et al., 2015), (Niknam et al., 2011).

Anticancer Properties

- Some dihydroquinazoline derivatives exhibit significant anti-cancer activity, with one study demonstrating a 49% tumor-weight inhibition in A549 xenograft in mice (Jung et al., 2010).

- Photophysical and electrochemical studies of novel dihydroquinazolin-4(1H)-ones have been conducted, revealing their potential in anticancer applications, further emphasized by moderate to good anticancer activities in experimental studies (Kamble et al., 2017).

Antibacterial Potential

- The antibacterial potential of dihydroquinazoline derivatives has been explored, with some compounds showing appreciable activity against Gram-positive bacteria, indicating their potential as antibacterial agents (Kamal et al., 2015).

Applications in Drug Design

- Dihydroquinazoline derivatives have been identified as anti-inflammatory and analgesic agents with an improved gastric profile, indicating their potential in drug design (Sakr et al., 2019).

- The 2,3-Dihydroquinazolin-4(1H)-one scaffold has been recognized as a privileged structure in drug design due to its presence in various biologically active compounds and potential for diverse biological properties (Badolato et al., 2018).

Safety And Hazards

Zukünftige Richtungen

1,4-Dihydroquinazoline and its derivatives have shown a broad spectrum of antimicrobial, antitumor, antifungal, and cytotoxic activities . They have been used in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Future research may focus on the design and synthesis of new derivatives or analogues to treat various diseases .

Eigenschaften

IUPAC Name |

1,4-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGACUMPRRMLUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031112 | |

| Record name | 3,4-Dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroquinazoline | |

CAS RN |

1904-64-9 | |

| Record name | 3,4-Dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)

![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)

![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)

![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)

![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)

![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)